1-methyl-8-{2-[methyl(phenyl)amino]-2-oxoethyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar spiro compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been achieved through a simple, fast, and cost-effective three-step process. This method yields high product purity without the need for further purification, demonstrating a general approach to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones with an overall yield of 60% (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of spiro compounds often involves complex cyclic systems, as evidenced by studies on various diazaspirodecanone derivatives. Crystallographic analysis of similar compounds, such as 3'-aminocyclohexanespiro-5'-hydantoinphenylboronic acid, highlights the intricate hydrogen bonding patterns and N—H⋯π interactions stabilizing their molecular structures (Shivachev et al., 2006).
Chemical Reactions and Properties
Spiro compounds engage in various chemical reactions, including electrophilic amination, which involves the interaction of spirocyclic compounds with malonic and cyanoacetic acid derivatives among other C-H acids. These reactions enable the introduction of amino groups into the spiro framework, leading to the formation of geminal diamino acid derivatives and showcasing the reactivity of these molecules (Andreae et al., 1992).
Physical Properties Analysis
The physical properties of spiro compounds, such as solubility and crystal structure, are influenced by their complex cyclic systems. For instance, the solubility differences of isomeric condensation products from reactions involving spiro compounds are exploited for their separation and purification (Moskalenko & Boev, 2012).
Chemical Properties Analysis
Spiro compounds' chemical properties, such as their reactivity towards nucleophilic and electrophilic agents, derive from their unique structural features. The versatility of spiro frameworks allows for a wide range of chemical modifications, leading to the synthesis of biologically active molecules. The synthesis of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives, for example, demonstrates the potential of spiro compounds as synthons for developing new chemical entities (Chimichi et al., 1984).
properties
IUPAC Name |
1-methyl-8-[2-(N-methylanilino)-2-oxoethyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-20(14-6-4-3-5-7-14)17(24)13-22-10-8-19(9-11-22)15(18(25)26)12-16(23)21(19)2/h3-7,15H,8-13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLIVYKAQXBALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC(=O)N(C)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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